molecular formula C12H17ClN2O2 B8661557 2-Chloro-4-(2 morpholinoethoxy)aniline

2-Chloro-4-(2 morpholinoethoxy)aniline

Cat. No.: B8661557
M. Wt: 256.73 g/mol
InChI Key: JQIQAPGNEHFIGB-UHFFFAOYSA-N
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Description

Chemical Structure: 2-Chloro-4-(2-morpholinoethoxy)aniline (CAS: Not explicitly provided in evidence; structurally related to 64039-56-1 and CC42114DA) is an aniline derivative with a chlorine substituent at the 2-position and a 2-morpholinoethoxy group at the 4-position of the benzene ring. Its molecular formula is C₁₂H₁₇ClN₂O₂ (approximated from and ). The morpholinoethoxy group introduces both hydrophilic (ether oxygen, morpholine ring) and hydrophobic (alkyl chain) characteristics, influencing solubility and reactivity .

Synthetic Relevance: Morpholinoethoxy-substituted anilines are key intermediates in medicinal chemistry, particularly for fungicides () and kinase inhibitors (). The chlorine atom enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Mizoroki–Heck arylation, ) or serving as a directing group for further functionalization.

Properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

2-chloro-4-(2-morpholin-4-ylethoxy)aniline

InChI

InChI=1S/C12H17ClN2O2/c13-11-9-10(1-2-12(11)14)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8,14H2

InChI Key

JQIQAPGNEHFIGB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC2=CC(=C(C=C2)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Positional Isomers

4-(2-Morpholinoethoxy)-2-methylaniline ()
  • Structure: Chlorine replaced by methyl at the 2-position; morpholinoethyl group attached to the aniline nitrogen.
  • Molecular Formula : C₁₃H₁₉ClN₂O.
  • Morpholinoethyl group on the amine (vs. ring-bound morpholinoethoxy) alters electronic effects, reducing ring electron density.
  • Applications : Used in kinase inhibitor synthesis (e.g., ) .
2-Chloro-4-(trifluoromethoxy)aniline ()
  • Structure: Morpholinoethoxy replaced by trifluoromethoxy (-OCF₃) at C4.
  • Molecular Formula: C₇H₅ClF₃NO.
  • Key Differences: Trifluoromethoxy is strongly electron-withdrawing, reducing ring reactivity compared to morpholinoethoxy. Higher lipophilicity due to -CF₃ group, enhancing membrane permeability.
  • Applications : Intermediate in agrochemicals () .

Functional Group Analogs

2-Chloro-4-(propan-2-yloxy)aniline ()
  • Structure: Morpholinoethoxy replaced by isopropoxy (-OCH(CH₃)₂).
  • Molecular Formula: C₉H₁₂ClNO.
  • Key Differences: Isopropoxy lacks the morpholine ring, reducing hydrogen-bonding capacity and solubility in polar solvents.
  • Applications : Used in herbicide formulations (e.g., ) .
4-Chloro-2,5-dimethoxyaniline ()
  • Structure: Morpholinoethoxy replaced by methoxy groups at C2 and C5.
  • Molecular Formula: C₈H₁₀ClNO₂.
  • Key Differences :
    • Methoxy groups are electron-donating, increasing ring electron density and altering regioselectivity in electrophilic substitution.
    • Dimethoxy derivatives are precursors to azo dyes and acetoacetamilide herbicides .

Solubility and Reactivity

  • 2-Chloro-4-(2-morpholinoethoxy)aniline: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to morpholine; reacts selectively in Pd-catalyzed couplings ().
  • 2-Chloro-4-(1H-imidazol-1-yl)aniline (): Higher solubility in water (imidazole ring) but prone to oxidation at the aniline group.

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